molecular formula C17H17Br2NO3 B6065430 6,8-dibromo-N-cyclohexyl-N-methyl-2-oxo-2H-chromene-3-carboxamide

6,8-dibromo-N-cyclohexyl-N-methyl-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B6065430
M. Wt: 443.1 g/mol
InChI Key: WZOACXZLNQNPMB-UHFFFAOYSA-N
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Description

6,8-dibromo-N-cyclohexyl-N-methyl-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features bromine atoms at positions 6 and 8, a cyclohexyl group, and a methyl group attached to the nitrogen atom, making it a unique and potentially valuable molecule for various applications.

Properties

IUPAC Name

6,8-dibromo-N-cyclohexyl-N-methyl-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Br2NO3/c1-20(12-5-3-2-4-6-12)16(21)13-8-10-7-11(18)9-14(19)15(10)23-17(13)22/h7-9,12H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOACXZLNQNPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromo-N-cyclohexyl-N-methyl-2-oxo-2H-chromene-3-carboxamide typically involves the bromination of a chromene precursor followed by amide formation. One common method starts with the bromination of 2-oxo-2H-chromene-3-carboxylic acid to introduce bromine atoms at positions 6 and 8. This is followed by the reaction with cyclohexylamine and methylamine to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of suitable solvents and catalysts. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

6,8-dibromo-N-cyclohexyl-N-methyl-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Amide Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the amide bond.

Major Products Formed

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Oxidation: Oxidized products may include carboxylic acids or ketones.

    Reduction: Reduced products may include alcohols or amines.

    Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.

Scientific Research Applications

6,8-dibromo-N-cyclohexyl-N-methyl-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-dibromo-N-cyclohexyl-N-methyl-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The bromine atoms and the chromene core may play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The cyclohexyl and methyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide
  • 8-bromo-N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide
  • N-cyclohexyl-N-methyl-2-oxo-2H-chromene-3-carboxamide

Uniqueness

6,8-dibromo-N-cyclohexyl-N-methyl-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of two bromine atoms at positions 6 and 8, which can significantly influence its chemical reactivity and biological activity. The combination of cyclohexyl and methyl groups attached to the nitrogen atom further distinguishes it from other chromene derivatives, potentially offering unique properties and applications.

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